rel-(1S,3S)-2-aminocyclohexane-1,3-diol
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Overview
Description
rel-(1S,3S)-2-aminocyclohexane-1,3-diol: is a chiral organic compound with two stereocenters It is a derivative of cyclohexane, where two hydroxyl groups and one amino group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3S)-2-aminocyclohexane-1,3-diol typically involves the reduction of a precursor compound, such as a cyclohexanone derivative. One common method is the catalytic hydrogenation of 2-aminocyclohexane-1,3-dione using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: rel-(1S,3S)-2-aminocyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
rel-(1S,3S)-2-aminocyclohexane-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rel-(1S,3S)-2-aminocyclohexane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
- rel-(1S,3S)-3-hydroxycyclohexane-1-carboxylate
- (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid
Comparison: rel-(1S,3S)-2-aminocyclohexane-1,3-diol is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H13NO2 |
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Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S,3S)-2-aminocyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5-/m0/s1 |
InChI Key |
MNLZNJPXUJURMD-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H](C([C@H](C1)O)N)O |
Canonical SMILES |
C1CC(C(C(C1)O)N)O |
Origin of Product |
United States |
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